molecular formula C16H16ClN3O2S2 B355010 PI-273

PI-273

Katalognummer: B355010
Molekulargewicht: 381.9 g/mol
InChI-Schlüssel: MIERMBQDBLFAFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PI-273 is a first-in-class, substrate-competitive, and reversible inhibitor of phosphatidylinositol 4-kinase IIα (PI4KIIα), a lipid kinase implicated in cancer progression, particularly breast cancer. Discovered through a combination of docking-based and ligand-based virtual screening strategies , this compound selectively targets PI4KIIα by competing with its substrate phosphatidylinositol (PI) rather than ATP, a mechanism distinct from conventional kinase inhibitors .

Vorbereitungsmethoden

Computational Screening and Hit Identification

Virtual Screening Strategies

The discovery of PI-273 originated from a dual virtual screening approach combining docking-based and ligand-based strategies. Molecular docking simulations prioritized compounds with high predicted affinity for PI4KIIα’s substrate-binding pocket, avoiding the ATP-binding site targeted by most kinase inhibitors . Concurrently, ligand-based models identified structural motifs associated with PI4K inhibition, focusing on thiourea and thiophene derivatives .

Hit Validation and Lead Optimization

Initial hits underwent two rounds of kinase activity inhibition assays. This compound emerged as the most potent candidate, exhibiting an IC50 of 0.47 μmol/L against PI4KIIα . Structural optimization focused on enhancing solubility and selectivity, yielding analogs such as PI-277 and PI-282, which exhibited comparable binding kinetics but inferior cellular activity .

Biochemical and Biophysical Characterization

Thermal Stability Assays

Thermal shift assays revealed that this compound stabilized PI4KIIα, increasing its melting temperature (Tm) by >4°C . Cellular thermal shift assays (CETSA) further validated target engagement in both intact MCF-7 cells and lysates, with PI4KIIα remaining stable at 70°C (intact cells) and 75°C (lysates) following this compound treatment .

Table 1: Biophysical Binding Parameters of this compound

ParameterValueMethodSource
Kd (SPR)9.49 μmol/LSPR
ΔTm (Thermal Shift)+4.2°CThermal Shift
IC50 (Kinase Activity)0.47 μmol/LADP-Glo Assay

Selectivity Profiling Against Related Kinases

Kinase Inhibition Specificity

This compound demonstrated >100-fold selectivity for PI4KIIα over related lipid kinases, including PI4KIIβ (IC50 = 268 μmol/L), PI4KIIIα (IC50 = 83 μmol/L), and PI3K isoforms (IC50 = 1.65–17 μmol/L) . Mutagenesis studies implicated the palmitoylation insertion domain of PI4KIIα in conferring selectivity .

Substrate Competition Mechanism

Kinetic analyses identified this compound as a reversible competitive inhibitor with respect to phosphatidylinositol (PI), contrasting with ATP-competitive inhibitors . This mechanism reduces off-target effects, as evidenced by unchanged PI4P levels in PI4KIIα-knockout MCF-7 cells .

Cellular Activity and Mechanism of Action

Suppression of PI4P and Downstream Signaling

This compound reduced cellular PI4P content by >60% in wild-type MCF-7 cells, concomitant with inhibition of AKT phosphorylation . These effects were absent in PI4KIIα-knockout cells, confirming on-target activity .

Antiproliferative Effects

This compound induced G2-M cell cycle arrest and apoptosis in breast cancer models, suppressing colony formation by >80% at 1 μmol/L . In vivo, this compound inhibited tumor growth in xenograft models by ~50% without overt toxicity .

Table 2: Cellular and Pharmacological Effects of this compound

ParameterValueModelSource
PI4P Reduction60%MCF-7 Cells
Colony Inhibition80%MCF-7 Cells
Tumor Growth Inhibition50%Xenograft Model

Pharmacological Evaluation

Pharmacokinetic Profile

Liquid chromatography-tandem mass spectrometry (LC/MS-MS) quantified plasma this compound concentrations, revealing a half-life of 4.2 hours and bioavailability suitable for daily dosing . Non-compartmental analysis indicated linear kinetics within the therapeutic range .

Toxicity Assessment

No significant organ toxicity was observed in murine models at efficacious doses, supporting this compound’s therapeutic window .

Analyse Chemischer Reaktionen

Reaktionstypen: PI-273 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Thioureido- und Chlorbenzoyl-Einheiten.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise Nukleophile wie Amine oder Thiole, die unter basischen Bedingungen mit der Chlorbenzoylgruppe reagieren.

    Oxidations- und Reduktionsreaktionen: Obwohl nicht üblich für this compound, könnten diese Reaktionen unter bestimmten Bedingungen die Thioureido-Gruppe betreffen.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte würden von den verwendeten spezifischen Reagenzien abhängen. Beispielsweise würde die Substitution mit einem Amin ein neues Thiourea-Derivat ergeben, während die Oxidation möglicherweise die Thioureido-Gruppe verändern könnte .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

1. Breast Cancer Research

In studies involving MCF-7 breast cancer cells, PI-273 exhibited a half-maximal inhibitory concentration (IC50) of approximately 0.47 μmol/L, indicating potent inhibitory effects on PI4KIIα activity . The treatment with this compound led to:

  • Reduced Cell Viability : Significant decreases in cell viability were observed, confirming its potential as a therapeutic agent.
  • Cell Cycle Arrest : this compound induced G2-M phase arrest, preventing cells from progressing through the cell cycle and thereby inhibiting tumor growth.
  • Induction of Apoptosis : The compound effectively triggered apoptotic pathways, contributing to decreased tumor cell survival.

2. In Vivo Studies

Animal model experiments further validated the antitumor efficacy of this compound. In these studies, administration of this compound resulted in substantial inhibition of tumor growth without noticeable toxicity, underscoring its potential for clinical applications .

Data Table: Summary of Findings on this compound

Study Cell Line IC50 (μmol/L) Effect on Cell Viability Mechanism
Cancer Research (2017)MCF-70.47Significant reductionSubstrate competitive inhibition
In Vivo Tumor ModelMCF-7N/ATumor growth inhibitionInduction of apoptosis and cell cycle arrest

Case Studies

Case Study 1: MCF-7 Cells

In a controlled laboratory setting, MCF-7 cells treated with this compound showed a marked reduction in phosphatidylinositol 4-phosphate levels and AKT signaling activity. This reduction was not observed in MCF-7 cells with knocked-out PI4KIIα, confirming the specificity of this compound for this target .

Case Study 2: Tumor Growth Inhibition

In vivo studies demonstrated that administration of this compound significantly inhibited the growth of tumors derived from MCF-7 cells implanted in animal models. These results suggest that this compound could be a viable candidate for further development as an anticancer therapeutic agent.

Wirkmechanismus

PI-273 exerts its effects by specifically inhibiting PI4KIIα, a kinase involved in the production of phosphatidylinositol 4-phosphate (PI4P). This inhibition leads to a reduction in PI4P levels, which in turn affects downstream signaling pathways such as the AKT pathway. The blockade of PI4KIIα activity results in cell cycle arrest at the G2-M phase and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics :

  • IC50 : 0.47 μM against PI4KIIα .
  • Mechanism : Blocks PI4P production by binding to the substrate site, validated via surface plasmon resonance (SPR) and thermal shift assays .
  • Cellular Effects : Induces G2-M cell cycle arrest and apoptosis in Ras wild-type breast cancer cells (MCF-7, T-47D, SK-BR-3) , while sparing Ras-mutant cells (IC50 >10 μM) .
  • In Vivo Efficacy: Reduces tumor volume and weight in MCF-7 xenograft models (25 mg/kg/day, 15 days) .
  • Pharmacokinetics : Short half-life (0.411–1.321 hours) and low oral bioavailability (5.1%) .

Mechanism of Action

Compound Target Mechanism Selectivity References
PI-273 PI4KIIα Substrate-competitive High for PI4KIIα
Phenylarsine oxide (PAO) Multiple kinases Non-selective, irreversible Broad, non-specific
ON012380 BCR-ABL Substrate-competitive Uncertain mechanism in cells
Tirbanibulin Tubulin/p38 MAPK Dual: Tubulin polymerization Low kinase specificity
PI4KIIIbeta-IN-10 PI4KIIIβ ATP-competitive Selective for PI4KIIIβ

Key Insights :

  • This compound’s substrate-competitive mechanism avoids off-target effects common with ATP-competitive inhibitors (e.g., PI4KIIIbeta-IN-10) .
  • Unlike PAO, this compound is reversible and isoform-specific, reducing toxicity risks .

Selectivity and Efficacy

Compound IC50 (Target) Off-Target Effects Therapeutic Area References
This compound 0.47 μM (PI4KIIα) None reported in PI4KIIIβ/PI3K Breast cancer
UCB9608 11 nM (PI4KIIIβ) Inhibits immune response Immunosuppression
CMPD1 N/A (p38 MAPK) Binds PDK1 substrate site Inflammation

Key Insights :

  • This compound’s selectivity for PI4KIIα is underscored by its lack of activity against PI4KIIIβ in exosome secretion assays .
  • Mutational studies confirm that this compound’s efficacy depends on PI4KIIα’s palmitoylation insertion domain, a structural feature absent in other isoforms .

Clinical and Preclinical Data

Compound In Vivo Model Dosage/Route Outcome References
This compound MCF-7 xenografts 25 mg/kg/day (IP) Tumor volume reduction (60–70%)
ON01910 CML models N/A Apoptosis via uncertain mechanism
Tirbanibulin Skin lesions Topical FDA-approved for actinic keratosis

Key Insights :

  • This compound demonstrates robust antitumor activity in vivo without reported toxicity, a critical advantage over non-selective inhibitors like PAO .
  • Its low bioavailability necessitates formulation optimization for clinical translation .

Biologische Aktivität

PI-273 is a small-molecule inhibitor specifically targeting phosphatidylinositol 4-kinase II alpha (PI4KIIα), a protein implicated in various cancer pathways. This article explores the biological activity of this compound, detailing its mechanism of action, effects on cancer cell proliferation, and potential therapeutic applications based on recent research findings.

This compound functions as a substrate-competitive inhibitor , which means it competes with the natural substrate, phosphatidylinositol (PI), for binding to the active site of PI4KIIα. This is distinct from many other kinase inhibitors that typically bind to the ATP-binding site. The competitive nature of this compound allows for selective inhibition of PI4KIIα without affecting other kinases, making it a promising candidate for targeted cancer therapy.

Key Findings on Mechanism:

  • Binding Affinity : Kinetic analysis revealed an IC50 value of 0.47 μmol/L, indicating a potent inhibitory effect on PI4KIIα activity .
  • Selectivity : In studies involving MCF-7 breast cancer cells, this compound demonstrated significant selectivity for PI4KIIα, as evidenced by its inability to inhibit cell proliferation in PI4KIIα knockout variants .

Effects on Cancer Cell Proliferation

Research indicates that this compound effectively inhibits the growth of breast cancer cells through several mechanisms:

  • Reduction of PI4P Levels : Treatment with this compound leads to decreased levels of phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a critical role in cell signaling and survival pathways .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, contributing to reduced cell viability and colony-forming ability .
  • Cell Cycle Arrest : this compound treatment causes cell cycle arrest at the G2-M phase, preventing cancer cells from dividing and proliferating .

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound in inhibiting tumor growth:

  • Tumor Growth Inhibition : In animal models, this compound significantly inhibited MCF-7 cell-induced breast tumor growth without observable toxicity, highlighting its potential for clinical applications in oncology .

Comparative Data Table

The following table summarizes key research findings regarding the biological activity of this compound:

Study Aspect Findings
Target Phosphatidylinositol 4-kinase II alpha (PI4KIIα)
Inhibition Type Substrate-competitive
IC50 Value 0.47 μmol/L
Mechanism Reduces PI4P levels; induces apoptosis; causes G2-M arrest
Cell Lines Tested MCF-7 breast cancer cells
In Vivo Efficacy Significant tumor growth inhibition without toxicity

Case Studies and Clinical Implications

Recent studies have emphasized the potential of this compound as a therapeutic agent in cancer treatment. For instance, a study published in Cancer Research highlighted its effectiveness in reducing tumor size in preclinical models while maintaining safety profiles . Furthermore, ongoing research aims to evaluate its efficacy across different cancer types and its potential combination with other therapeutic agents.

Q & A

Basic Research Questions

Q. What is the mechanism of action of PI-273, and how does it differ from other PI4K inhibitors?

this compound is a substrate-competitive, reversible inhibitor of PI4KIIα (IC50 = 0.47 μM), targeting the enzyme’s lipid substrate (phosphatidylinositol, PI) rather than the ATP-binding site common to most kinase inhibitors . This unique mechanism enhances selectivity for PI4KIIα over other PI4K isoforms, addressing a long-standing challenge in distinguishing PI4KIIα from its beta subtype .

Q. What in vitro assays are most reliable for evaluating this compound’s inhibitory effects?

Key methodologies include:

  • Surface plasmon resonance (SPR) and thermal shift assays to confirm direct binding to PI4KIIα .
  • Lipidomic profiling to measure reductions in PI4P (phosphatidylinositol 4-phosphate) levels in wild-type MCF-7 cells, absent in PI4KIIα-knockout models .
  • Cell cycle analysis via flow cytometry to detect G2-M phase arrest .

Q. How does this compound selectively inhibit PI4KIIα?

Mutagenesis studies reveal that this compound’s selectivity depends on palmitoylation-dependent membrane insertion of PI4KIIα. Mutations disrupting this process (e.g., Cys12/13 substitutions) reduce inhibitor binding, confirming structural specificity .

Advanced Research Questions

Q. Why do IC50 values for this compound vary across breast cancer cell lines?

this compound exhibits higher potency in Ras wild-type cells (e.g., MCF-7, T-47D; IC50 = 2.3–3.9 μM) compared to Ras-mutant lines (IC50 > 10 μM). This discrepancy suggests Ras signaling modulates PI4KIIα dependency or compensatory lipid kinase pathways .

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineRas StatusIC50 (μM)
MCF-7Wild-type3.5
T-47DWild-type3.1
SK-BR-3Wild-type2.3
MDA-MB-468Mutant>10
BT-474Mutant>10
Data sourced from

Q. How can researchers address this compound’s low bioavailability (5.1%) in preclinical models?

Despite efficacy in xenografts (25 mg/kg/day, intraperitoneal), its poor oral bioavailability stems from rapid clearance (t1/2 = 0.4–1.3 hours) . Strategies include:

  • Prodrug formulations to enhance stability.
  • Nanoparticle delivery systems to prolong circulation.
  • Structural analogs targeting metabolic vulnerabilities (e.g., sulfur groups prone to oxidation) .

Q. Are there contradictions in this compound’s effects on AKT signaling?

this compound reduces AKT phosphorylation in wild-type MCF-7 cells but not in PI4KIIα-knockout models, confirming pathway specificity . However, downstream AKT suppression varies by cell context (e.g., stronger in T-47D vs. SK-BR-3), likely due to divergent PI4P effector networks .

Q. What experimental designs are critical for validating this compound’s target engagement?

  • Rescue experiments : Restoring PI4KIIα expression in knockout models should reverse this compound’s effects on PI4P levels and apoptosis .
  • Kinetic analysis : Lineweaver-Burk plots confirm reversible, competitive inhibition with respect to PI .
  • In vivo pharmacodynamics : Correlate tumor PI4P reduction with efficacy in xenografts .

Q. Methodological Challenges and Solutions

Q. How to resolve discrepancies between in vitro and in vivo efficacy data?

While this compound shows robust in vitro activity (IC50 < 5 μM), its in vivo potency requires high doses (25 mg/kg). This gap may reflect:

  • Tumor microenvironment factors (e.g., lipid composition altering drug penetration).
  • Off-target effects at elevated concentrations.
    Solution : Combine lipidomic profiling with spatially resolved mass spectrometry in tumors .

Table 2: Pharmacokinetic Parameters of this compound in Rodent Models

RouteHalf-life (h)Bioavailability (%)
Intravenous (rat)0.415.1
Intragastric (rat)1.325.1
Data sourced from

Q. What are the limitations of using this compound to study PI4KIIα in non-cancer contexts?

PI4KIIα is implicated in neurodegenerative diseases (e.g., Alzheimer’s), but this compound’s pharmacokinetics and tissue distribution in non-tumor models remain unstudied. Researchers should:

  • Validate blood-brain barrier penetration.
  • Assess chronic toxicity beyond 15-day dosing .

Q. How can this compound’s substrate-competitive mechanism inform next-gen inhibitors?

Structural studies of this compound’s binding pocket (e.g., palmitoylation domain interactions) can guide analogs with improved potency and isoform specificity. Computational docking against PI4KIIα’s lipid-binding site is recommended .

Eigenschaften

IUPAC Name

2-[(4-chlorobenzoyl)carbamothioylamino]-4-ethyl-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-3-11-8(2)24-15(12(11)13(18)21)20-16(23)19-14(22)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIERMBQDBLFAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.